Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2

Description

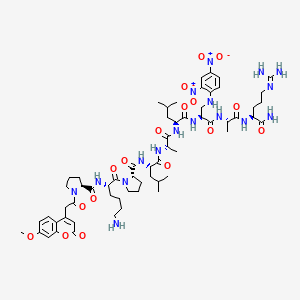

Structure and Function: Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 is a fluorogenic peptide substrate designed for studying matrix metalloproteinases (MMPs). It features a Förster resonance energy transfer (FRET) pair: 7-methoxycoumarin-4-acetate (Mca) as the fluorescent donor and 2,4-dinitrophenyl (Dnp) as the quencher, linked via a peptide backbone. Cleavage of the substrate by MMPs separates the Mca and Dnp groups, resulting in a measurable increase in fluorescence (excitation: 328 nm; emission: 393 nm) .

Applications:

This substrate is highly specific for MMP-3 (stromelysin-1), MMP-7 (matrilysin), and MMP-12 (macrophage elastase). It is used in kinetic assays to quantify enzymatic activity, inhibitor screening, and mechanistic studies of MMP-related pathologies such as cancer metastasis and inflammation .

Properties

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H89N17O17/c1-32(2)25-43(73-59(88)47-16-12-24-76(47)60(89)42(13-8-9-21-62)71-58(87)46-15-11-23-75(46)50(79)27-36-28-51(80)95-49-30-38(94-7)18-19-39(36)49)55(84)68-35(6)54(83)72-44(26-33(3)4)56(85)74-45(31-67-40-20-17-37(77(90)91)29-48(40)78(92)93)57(86)69-34(5)53(82)70-41(52(63)81)14-10-22-66-61(64)65/h17-20,28-30,32-35,41-47,67H,8-16,21-27,31,62H2,1-7H3,(H2,63,81)(H,68,84)(H,69,86)(H,70,82)(H,71,87)(H,72,83)(H,73,88)(H,74,85)(H4,64,65,66)/t34-,35-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDBLGBVRIBGMM-KJFPVSLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H89N17O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide that serves as a fluorogenic substrate for matrix metalloproteinases (MMPs). Its design incorporates a fluorophore (Mca) and a quencher (Dnp), allowing for sensitive detection of enzyme activity through fluorescence changes upon substrate cleavage. This compound has been extensively studied for its biological activity, particularly in the context of MMP research, which is crucial for understanding various physiological and pathological processes.

Chemical Structure and Properties

- Molecular Formula : C55H80N16O16

- Molecular Weight : 1221.34 g/mol

- Fluorophore : 7-Methoxycoumarin-4-acetyl (Mca)

- Quencher : 2,4-Dinitrophenyl (Dnp)

The structure of this compound enhances its specificity and activity as a substrate for MMPs, particularly collagenases. The presence of the Mca group at the N-terminus provides a significant increase in fluorescence upon cleavage, enabling real-time monitoring of enzymatic activity.

Enzyme Interaction

This compound is cleaved by a variety of MMPs, including:

- MMP-1

- MMP-2

- MMP-3

- MMP-7

- MMP-9

- MMP-12

- MMP-13

- MMP-14

This versatility makes it an essential tool in studying the roles of these enzymes in biological systems, particularly in tissue remodeling and wound healing processes .

Fluorescence Assay

The substrate is utilized in fluorescence resonance energy transfer (FRET) applications to monitor MMP activity. When intact, the Dnp group quenches the fluorescence emitted by the Mca group. Upon cleavage by MMPs, this quenching is lifted, resulting in a measurable increase in fluorescence intensity. This property allows for sensitive detection of even low levels of enzymatic activity .

Kinetic Studies

Kinetic studies have demonstrated that the substrate exhibits high specificity constants for collagenases compared to gelatinases and matrilysin. For example, studies have reported that the specificity constant () for collagenases (MMP-1, MMP-8, and MMP-13) can be increased by two to ninefold when compared to similar substrates .

Inhibitor Screening

Inhibitor studies have revealed that certain compounds can significantly inhibit the activity of enzymes acting on this substrate. For instance, one study identified an inhibitor with a value of 1.95 μM against exiguolysin, indicating a preference for hydrophobic amino acids at specific positions within the substrate .

Comparative Analysis

| Substrate | Molecular Weight | Fluorophore | Quencher | Specificity |

|---|---|---|---|---|

| This compound | 1221.34 g/mol | Mca | Dnp | High for collagenases |

| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | 1092.5 g/mol | Mca | Dnp | Broad-spectrum |

Scientific Research Applications

Peptide Synthesis

Overview : Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 serves as a crucial building block in peptide synthesis. Its structural properties allow it to be incorporated into larger peptide sequences, facilitating the development of complex therapeutic agents.

Key Points :

- Used in the synthesis of peptides that mimic natural proteins.

- Essential for creating peptides with specific biological activities.

Drug Development

Overview : The compound plays a pivotal role in pharmaceutical research, particularly in the formulation of targeted therapies for diseases such as cancer and metabolic disorders.

Applications :

- Therapeutic Peptides : Enhances the efficacy of treatments by targeting specific disease pathways.

- Fluorogenic Substrates : Utilized in assays that measure enzyme activity, aiding in drug discovery processes.

| Application Type | Description |

|---|---|

| Therapeutic Peptides | Targeted treatments for cancer and metabolic disorders |

| Fluorogenic Assays | Measurement of enzyme activity in drug screening |

Biotechnology

Overview : In biotechnology, this compound is utilized to produce biologics, enhancing the stability and activity of vaccines and therapeutic proteins.

Significance :

- Improves the efficacy of biologics through better stability.

- Facilitates the development of innovative solutions for health management.

Diagnostics

Overview : This peptide compound is instrumental in developing diagnostic tools, particularly those requiring specific peptide interactions.

Key Applications :

- Assay Development : Enhances accuracy in disease detection by improving specificity in peptide-based assays.

| Diagnostic Tool Type | Benefits |

|---|---|

| Peptide-based Assays | Improved accuracy and specificity |

Research in Molecular Biology

Overview : this compound is critical for studies involving protein interactions and cellular mechanisms.

Research Focus Areas :

- Protein Interactions : Provides insights into how proteins interact within cellular systems.

- Therapeutic Targets : Identifies potential targets for new therapies based on protein function studies.

Case Studies

- Inhibitor Screening and Kinetic Analysis

- Fluorogenic Substrate Development

- Therapeutic Applications

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 1332.46 g/mol .

- Sequence: Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 (Dap = L-diaminopropionyl) .

- Purity : >97% (HPLC) .

Table 1: Comparative Analysis of this compound and Related Substrates

Key Differences and Insights :

Sequence Specificity :

- The inclusion of Lys in the P4 subsite (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) enhances solubility and broadens MMP specificity, particularly for collagenases (MMP-1, -8, -13) .

- Substituting Gly with Ala (e.g., Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2) shifts specificity toward gelatinases like MMP-2 .

Enzymatic Efficiency :

- Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 exhibits high catalytic efficiency for MMP-2 (kcat/Km = 6.3×10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>), making it ideal for studying tumor metastasis .

- The Cha and Nva modifications in Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2 improve stability and selectivity for MMP-1 and MMP-13, which are critical in osteoarthritis research .

Assay Compatibility :

- Detergents like Brij-35 at concentrations >1% (8.34 mM) inhibit hydrolysis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, necessitating careful optimization in MMP-26 assays .

- This compound is preferred for MMP-7 due to its resistance to interference from ionic detergents like Triton X-100 .

Commercial Availability: this compound is supplied by GLPBIO (Catalog No. GA23183) and Shanghai Apeptide (>97% purity) . Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is available from CymitQuimica (CAS: 140430-53-1) at €342/mg .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The core method for preparing Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 is solid-phase peptide synthesis (SPPS) , a widely established technique for constructing peptides with high efficiency and control.

- Sequential Assembly: The peptide chain is assembled stepwise on a solid resin support by sequentially coupling protected amino acid derivatives. Each amino acid is added in a specific order corresponding to the peptide sequence: Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg.

- Incorporation of Fluorogenic Groups: The N-terminal 7-methoxycoumarin-4-acetic acid (Mca) group and the 2,4-dinitrophenyl (Dnp) group attached to the side chain of Diaminopropionic acid (Dap) are introduced during synthesis using appropriately protected derivatives to ensure site-specific labeling.

- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and protecting groups are removed under acidic conditions, yielding the crude peptide.

- Purification: The crude peptide is purified typically by high-performance liquid chromatography (HPLC) to achieve high purity suitable for research applications.

This SPPS method allows precise control over peptide length, sequence, and modifications critical for the fluorogenic properties and enzyme specificity of the substrate.

Preparation of Stock Solutions

Once synthesized and purified, the peptide is prepared as stock solutions for experimental use. The solubility and stability of the peptide in various solvents are key considerations.

- Solubility: this compound is soluble in DMSO and can also be dissolved in aqueous buffers with the aid of sonication or mild heating.

- Stock Solution Concentrations: Typical stock solutions are prepared at concentrations of 1 mM, 5 mM, and 10 mM depending on experimental needs. The volumes of solvent required for dissolving different masses of peptide are precisely calculated to ensure accurate molarity.

| Peptide Mass | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 0.7505 | 0.1501 | 0.075 |

| 5 mg | 3.7524 | 0.7505 | 0.3752 |

| 10 mg | 7.5048 | 1.501 | 0.7505 |

Table 1: Stock solution preparation volumes for this compound

- Storage: Stock solutions are recommended to be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Repeated freeze-thaw cycles should be avoided to maintain peptide integrity.

In Vivo Formulation Preparation

For in vivo applications or assays requiring aqueous formulations, the peptide is formulated to achieve a clear solution through a stepwise solvent addition method:

-

- Dissolve the peptide in DMSO to create a master stock solution.

- Add polyethylene glycol 300 (PEG300) to the DMSO solution and mix until clear.

- Add Tween 80 surfactant and mix until the solution is clear.

- Finally, add distilled water (ddH2O) or corn oil depending on the formulation purpose, mixing thoroughly to maintain clarity.

Physical Aids: Vortexing, ultrasonic bath, or mild heating (e.g., 37°C water bath) can be used to enhance solubility and clarity at each step.

Clarity Check: It is critical to ensure the solution is clear before proceeding to the next solvent addition to avoid precipitation and ensure homogeneity.

This method ensures a stable, clear solution suitable for biological assays or animal studies.

Analytical and Quality Control Considerations

- Purity Verification: After synthesis, peptides are analyzed by mass spectrometry and HPLC to confirm molecular weight and purity.

- Molecular Weight: The molecular weight of this compound is approximately 1332.48 g/mol.

- Solubility Testing: Solubility is tested in various solvents (DMSO, water, PEG300 mixtures) to optimize stock and working solutions.

- Stability Studies: Storage conditions and stability over time are monitored to ensure consistent performance in assays.

Summary Table of Preparation Steps

| Step | Description | Key Notes |

|---|---|---|

| 1. Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of protected amino acids on resin | Incorporation of Mca and Dnp during synthesis |

| 2. Cleavage and Deprotection | Acidic cleavage from resin and removal of protecting groups | Yields crude peptide |

| 3. Purification | HPLC purification for high purity | Essential for assay reliability |

| 4. Stock Solution Preparation | Dissolution in DMSO or buffer at defined concentrations | Sonication or heating aids solubility |

| 5. In Vivo Formulation | Stepwise addition of PEG300, Tween 80, and water/corn oil | Ensure clear solution at each step |

| 6. Storage | Store at -20°C short-term, -80°C long-term | Avoid freeze-thaw cycles |

This detailed preparation methodology ensures that this compound is synthesized, formulated, and stored under optimal conditions to maintain its functionality as a fluorogenic substrate for MMP research.

Q & A

Basic Research Questions

Q. What is the molecular structure and functional role of Mca-Pro-Lys-Pro-Leu-Ala-Leu-Dap(Dnp)-Ala-Arg-NH2 in MMP research?

- Answer : This peptide is a quenched fluorescent substrate designed for real-time monitoring of matrix metalloproteinase (MMP) activity. The structure includes a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher separated by a protease-cleavable sequence (Pro-Lys-Pro-Leu-Ala-Leu). Upon cleavage by MMPs, the fluorophore is released, generating a measurable fluorescence signal .

- Key specifications :

- Molecular formula : C₆₁H₈₉N₁₇O₁₇ (MW: 1332.46) .

- Fluorescence parameters : λex = 328 nm, λem = 393 nm .

Q. How is this substrate used to quantify MMP activity in vitro?

- Methodology :

Substrate preparation : Dissolve in DMSO or water (10 mg/mL stock) and dilute in assay buffer (e.g., 50 mM HEPES, 0.2 M NaCl, 10 mM CaCl₂, pH 7.5) .

Enzyme reaction : Add MMP enzyme (e.g., MMP-26 at 190 nM) to the substrate (final concentration 1–10 µM) and monitor fluorescence intensity over time .

Data calculation : Calculate enzyme activity using a conversion factor (fluorescence units/nM substrate hydrolyzed) derived from complete substrate hydrolysis under saturating enzyme conditions .

Q. What distinguishes this substrate from similar MMP substrates like FS-1 or FS-6?

- Specificity : Unlike FS-1 (Mca-PLGL-Dap(Dnp)-AR-NH2), this substrate contains Pro-Lys-Pro-Leu-Ala-Leu , enhancing specificity for collagenases (e.g., MMP-1, -8, -13) and membrane-type MMPs (MT1-MMP) over gelatinases (MMP-2, -9) .

- Experimental validation : FS-6 derivatives show 3–5× higher catalytic efficiency (kcat/Km) for MMP-13 compared to FS-1 .

Advanced Research Questions

Q. How do detergents like Brij-35 interfere with substrate hydrolysis in MMP assays?

- Mechanism : Detergents at high concentrations (≥1% Brij-35) can sequester the substrate into micelles or alter enzyme conformation, reducing hydrolysis rates. At 0.05–0.1% Brij-35, no significant interference is observed .

- Mitigation strategy :

- Pre-incubate substrate with detergent (1 hr at 25°C) and centrifuge (3,000 rpm for 5 min) to remove micelle-bound substrate .

- Validate assays using internal standards (e.g., nicotine or reference peptides) to correct for detergent-induced fluorescence artifacts .

Q. How can contradictory kinetic data arise when using this substrate across MMP isoforms?

- Case study : MMP-26 (matrilysin-2) exhibits lower catalytic efficiency (kcat/Km = 2.1 × 10³ M⁻¹s⁻¹) compared to MMP-7 (kcat/Km = 1.5 × 10⁴ M⁻¹s⁻¹) due to differences in active-site topology .

- Resolution :

Normalize enzyme concentrations using TIMP-2 titration .

Compare cleavage rates with structurally validated inhibitors (e.g., GM6001 for broad-spectrum MMP inhibition) .

Q. What are the critical considerations for optimizing MMP inhibition assays with this substrate?

- Experimental design :

- Buffer composition : Include 10 mM CaCl₂ and 0.2 M NaCl to stabilize MMP tertiary structure .

- Inhibitor pre-incubation : Pre-mix inhibitors with MMPs for 30 min before adding substrate to ensure binding equilibrium .

- Data interpretation :

- Use progress curve analysis to distinguish competitive vs. non-competitive inhibition modes .

- Validate selectivity using isoform-specific inhibitors (e.g., MMP-7-IN-3 for MMP-7) .

Methodological Troubleshooting

Q. Why might fluorescence signals plateau prematurely in kinetic assays?

- Causes :

- Substrate depletion : Ensure substrate concentration exceeds Km (typically 5–10× Km) .

- Enzyme inactivation : Add 0.005% Brij-35 to stabilize MMPs during prolonged incubations .

- Validation : Perform endpoint measurements after 24–48 hr to confirm complete hydrolysis .

Q. How to address batch-to-batch variability in substrate performance?

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.